molecular formula C9H18FNO B1531841 (3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine CAS No. 2166223-29-4

(3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine

Cat. No.: B1531841
CAS No.: 2166223-29-4
M. Wt: 175.24 g/mol
InChI Key: LOZBLKDQOHBKND-RKDXNWHRSA-N
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Description

(3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine is a chiral compound with a unique structure that includes a fluorine atom and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbutylamine and 4-fluoro-3-hydroxyoxolane.

    Formation of Intermediate: The 3-methylbutylamine is reacted with 4-fluoro-3-hydroxyoxolane under specific conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the oxolane ring, resulting in the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

(3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine involves its interaction with specific molecular targets. The fluorine atom and oxolane ring play crucial roles in its binding affinity and activity. The compound may modulate enzymatic activity or interact with receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-chloro-N-(3-methylbutyl)oxolan-3-amine
  • (3R,4S)-4-bromo-N-(3-methylbutyl)oxolan-3-amine
  • (3R,4S)-4-iodo-N-(3-methylbutyl)oxolan-3-amine

Uniqueness

(3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3R,4S)-4-fluoro-N-(3-methylbutyl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FNO/c1-7(2)3-4-11-9-6-12-5-8(9)10/h7-9,11H,3-6H2,1-2H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZBLKDQOHBKND-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1COCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCN[C@@H]1COC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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